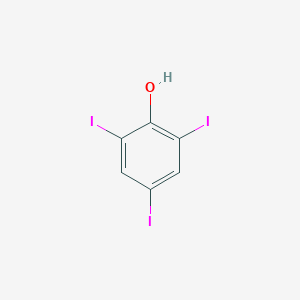

2,4,6-Triiodophenol

Vue d'ensemble

Description

Le triiodophénol, également connu sous le nom de 2,4,6-triiodophénol, est un composé organique de formule moléculaire C₆H₃I₃O. Il s’agit d’un composé phénolique où trois atomes d’iode sont substitués aux positions 2, 4 et 6 du cycle benzénique. Ce composé est connu pour ses propriétés de perturbation puissantes des hormones thyroïdiennes et est utilisé dans diverses applications de recherche scientifique .

Mécanisme D'action

Le triiodophénol exerce ses effets principalement en perturbant les voies hormonales thyroïdiennes. Il se lie aux récepteurs hormonaux thyroïdiens et interfère avec la liaison normale des hormones thyroïdiennes, ce qui entraîne une modification de l’homéostasie des hormones thyroïdiennes . Cette perturbation peut affecter divers processus physiologiques régulés par les hormones thyroïdiennes .

Composés similaires :

2,4,6-Trichlorophénol : Structure similaire mais avec des atomes de chlore au lieu d’iode.

2,4,6-Tribromophénol : Structure similaire mais avec des atomes de brome au lieu d’iode.

Unicité : Le triiodophénol est unique en raison de la présence d’atomes d’iode, qui confèrent des propriétés chimiques et biologiques distinctes. Les atomes d’iode augmentent le poids moléculaire du composé et influencent sa réactivité et son activité biologique par rapport à ses homologues chloro et bromo .

Analyse Biochimique

Biochemical Properties

2,4,6-Triiodophenol plays a crucial role in biochemical reactions, particularly in the context of its anti-inflammatory effects. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are key players in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, this compound interacts with thyroid hormone receptors, influencing the synthesis and metabolism of thyroid hormones .

Cellular Effects

This compound affects various types of cells and cellular processes. In immune cells, it modulates the production of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. This modulation can lead to a decrease in the inflammatory response. In thyroid cells, this compound influences the expression of genes involved in thyroid hormone synthesis and metabolism . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with thyroid hormone receptors, influencing the transcription of genes involved in thyroid hormone synthesis and metabolism . These interactions result in changes in gene expression and enzyme activity, ultimately leading to its observed biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cyclooxygenase activity and modulation of thyroid hormone levels . These effects are consistent with its known biochemical properties and molecular mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects, including thyroid dysfunction and hepatotoxicity . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are involved in the synthesis and activation of thyroid hormones . These interactions can influence metabolic flux and alter the levels of metabolites involved in thyroid hormone metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to thyroid hormone transport proteins, facilitating its distribution to target tissues . Additionally, its localization and accumulation within cells can be influenced by its interactions with intracellular binding proteins and transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, where it can interact with thyroid hormone receptors and influence gene expression . These localization patterns are crucial for its activity and function within cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le triiodophénol peut être synthétisé selon plusieurs méthodes :

Iodation du phénol : Une méthode courante implique l’iodation du phénol à l’aide d’iode et d’un agent oxydant tel que le peroxyde d’hydrogène en milieu acide.

Réaction avec l’acide périodique et l’iodure de potassium : Une autre méthode implique la réaction du phénol avec l’acide périodique et l’iodure de potassium en présence d’acide sulfurique concentré.

Diazotation de la 2,4,6-triiodoaniline : Cette méthode implique la diazotation de la 2,4,6-triiodoaniline avec du nitrite de sodium en milieu acide, suivie d’une hydrolyse pour donner du triiodophénol.

Méthodes de production industrielle : La production industrielle de triiodophénol implique généralement une iodation à grande échelle du phénol à l’aide d’iode et d’un agent oxydant dans des conditions contrôlées pour assurer un rendement et une pureté élevés .

Types de réactions :

Oxydation : Le triiodophénol peut subir des réactions d’oxydation, où le groupe phénolique est oxydé pour former des quinones.

Substitution : Les atomes d’iode dans le triiodophénol peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, acide périodique.

Réactifs de substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits :

Produits d’oxydation : Quinones.

Produits de substitution : Divers phénols substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le triiodophénol a plusieurs applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

2,4,6-Trichlorophenol: Similar structure but with chlorine atoms instead of iodine.

2,4,6-Tribromophenol: Similar structure but with bromine atoms instead of iodine.

Uniqueness: Triiodophenol is unique due to the presence of iodine atoms, which confer distinct chemical and biological properties. The iodine atoms increase the compound’s molecular weight and influence its reactivity and biological activity compared to its chloro- and bromo- counterparts .

Activité Biologique

2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological effects of TIP, including its potential therapeutic applications and toxicological implications, supported by various studies and case analyses.

- Chemical Formula : C_6H_3I_3O

- Molecular Weight : 408.8 g/mol

- Melting Point : 158-159 °C

- Solubility : Poorly soluble in water, soluble in organic solvents like chloroform and dichloromethane.

1. Embryotoxicity

Research indicates that TIP exhibits embryotoxic effects on pre-implantation mouse embryos. A study demonstrated that exposure to TIP impaired embryo quality in a dose-dependent manner, leading to a significant reduction in both total cell count and trophectoderm cell viability .

| Concentration (µM) | Total Cell Count | Trophectoderm Cell Count |

|---|---|---|

| 0 | 100% | 100% |

| 10 | 85% | 80% |

| 50 | 60% | 55% |

| 100 | 40% | 30% |

2. Cardiovascular Applications

TIP has been investigated for its therapeutic potential in cardiovascular conditions. In a clinical study involving 200 patients with various cardiovascular insufficiencies, TIP was administered intramuscularly at a dosage of 30 mg/day for three months. The results indicated significant improvements in hemodynamic parameters:

- Antiatherosclerotic Action : Enhanced arterial and venous dynamics by +26% and +24%, respectively.

- Fluidifying Action : Increased blood flow velocity by +11% in arteries and +17% in veins.

- Hyperemic Action : Improved systemic circulatory flow by +11%, cerebral flow by +34%, hepatic flow by +23%, and lower extremity flow by +30% .

| Parameter | Baseline Value | Post-Treatment Value | Change (%) |

|---|---|---|---|

| Arterial Dynamics | X | X + 26 | +26 |

| Venous Dynamics | Y | Y + 24 | +24 |

| Systemic Circulatory Flow | Z | Z + 11 | +11 |

| Cerebral Circulatory Flow | A | A + 34 | +34 |

| Hepatic Circulatory Flow | B | B + 23 | +23 |

| Lower Extremity Circulatory Flow | C | C + 30 | +30 |

3. Inhibition of Myosin Proteins

TIP has been identified as an inhibitor of specific myosin proteins, particularly Myosin VI. In vitro studies showed that at a concentration of 10 µM, TIP effectively inhibited the activity of Myosin VI, which is crucial for cellular motility and transport processes .

Case Study: Cardiovascular Insufficiency Treatment

A clinical trial involving patients with cerebral vascular insufficiency demonstrated the efficacy of TIP over three months. Patients exhibited significant improvements in hemodynamic parameters without notable side effects or toxicity, highlighting its potential as a therapeutic agent for cardiovascular diseases .

Case Study: Embryotoxicity Assessment

In another study assessing the embryotoxic potential of TIP, researchers found that higher concentrations led to reduced viability of mouse embryos. This raises concerns regarding environmental exposure to TIP and its implications for reproductive health .

Propriétés

IUPAC Name |

2,4,6-triiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPDZNUFNKUROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022080 | |

| Record name | 2,4,6-Triiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-23-4 | |

| Record name | 2,4,6-Triiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triiodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 609-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Triiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triiodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIIODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB2R81A7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.